molecular formula C18H20N6O2S B2879554 N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-59-8

N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Número de catálogo: B2879554
Número CAS: 863500-59-8
Peso molecular: 384.46
Clave InChI: HPYLZTZGYAYDIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting relevant studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the triazolo-pyrimidine core.
  • Introduction of the cyclopentyl and thioacetamide moieties.

Characterization techniques such as NMR spectroscopy , mass spectrometry , and infrared spectroscopy are employed to confirm the structure of the synthesized compound. The presence of characteristic peaks in these spectra provides evidence for the successful synthesis of the target molecule.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro assays have demonstrated that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes:

  • Monoamine oxidase (MAO) : Some derivatives have shown promising results as MAO inhibitors, which are relevant for treating neurological disorders. The inhibition potency is often measured using IC50 values in enzyme assays.

The biological activity of this compound may involve multiple mechanisms:

  • Receptor Modulation : Interaction with adenosine receptors has been suggested as a pathway through which these compounds exert anti-inflammatory effects.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is likely mediated through caspase activation and mitochondrial dysfunction.
  • Cell Cycle Regulation : The compound may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs).

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of triazolo-pyrimidine derivatives for their anticancer properties. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 12 µM.

Study 2: MAO Inhibition

In another investigation focusing on MAO inhibition, several compounds derived from similar scaffolds were tested against MAO-A and MAO-B isoforms. One derivative showed selective inhibition with an IC50 value of 25 µM for MAO-B, suggesting potential therapeutic applications in mood disorders.

Data Summary Table

Compound NameBiological ActivityIC50 (µM)Target Enzyme/Receptor
N-cyclopentyl derivative AAnticancer (MCF-7)12-
N-cyclopentyl derivative BMAO-B Inhibition25MAO-B

Propiedades

IUPAC Name

N-cyclopentyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-26-14-8-6-13(7-9-14)24-17-16(22-23-24)18(20-11-19-17)27-10-15(25)21-12-4-2-3-5-12/h6-9,11-12H,2-5,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYLZTZGYAYDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.